molecular formula C27H22N4O B1394508 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol CAS No. 164334-17-2

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

Cat. No. B1394508
CAS RN: 164334-17-2
M. Wt: 418.5 g/mol
InChI Key: YSDAHJUJMHJCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” has a CAS Number of 164334-17-2 . It has a molecular weight of 418.5 and its IUPAC name is 4-[(2-trityl-2H-tetraazol-5-yl)methyl]phenol . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of “4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” is C27H22N4O . The structure exhibits intermolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The compound is an off-white solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and screened for its antibacterial activities . The tetrazole moiety in the compound can interact with many enzymes and receptors in organisms, resulting in a wide range of biological properties, including antibacterial effects .

Anticancer Activity

The compound has also been studied for its anticancer activities . It has been tested against A549, a non-small cell lung cancer (NSCLC) cell line . Cancer is the second most common cause of death globally, and NSCLC accounts for more than 30% of cancer-related deaths .

Anti-Tuberculosis Activity

The compound has shown potential as an anti-tuberculosis (TB) agent . Tuberculosis, caused by the Mycobacterium tuberculosis bacterium, is one of the leading causes of sickness and death worldwide . The compound’s potential anti-TB activity could contribute to the development of new treatments for this disease .

Proteomics Research

“4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .

In Silico Molecular Docking Studies

In addition to its biological activities, the compound has been used in in silico molecular docking studies . These studies involve the computational simulation of the interaction between molecules, such as a drug and its target protein. This can provide valuable insights into the compound’s mechanism of action .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl}(2-R-2-oxoethyl)amino]benzoic acid derivatives . These derivatives have been studied for their antibacterial, anticancer, and anti-TB activities .

properties

IUPAC Name

4-[(2-trityltetrazol-5-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAHJUJMHJCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693925
Record name 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

CAS RN

164334-17-2
Record name 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 2
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 3
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 4
Reactant of Route 4
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 5
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Reactant of Route 6
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.